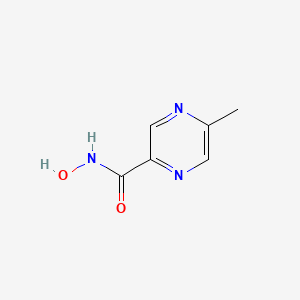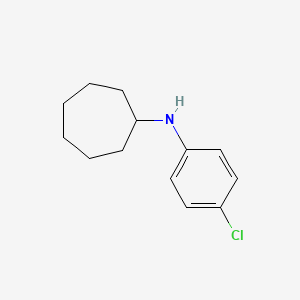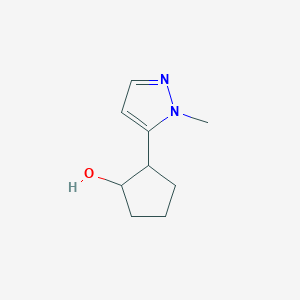
3-Amino-2-(oxan-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(oxan-4-yl)propanoic acid: is a chemical compound with the molecular formula C8H15NO3 It is a derivative of propanoic acid, featuring an amino group and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(oxan-4-yl)propanoic acid typically involves the reaction of oxan-4-yl derivatives with amino acids under controlled conditions. One common method includes the use of oxan-4-yl bromide reacting with alanine in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-(oxan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Chemistry: 3-Amino-2-(oxan-4-yl)propanoic acid is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It can serve as a model compound for understanding the behavior of similar amino acid derivatives in biological systems .
Medicine: Its unique structure allows for the design of novel drug candidates with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .
Mechanism of Action
The mechanism of action of 3-Amino-2-(oxan-4-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The oxan-4-yl group can interact with hydrophobic regions of proteins, influencing their binding affinity and activity .
Comparison with Similar Compounds
- 2-Amino-3-(oxan-4-yl)propanoic acid
- 3-Amino-3-(oxan-4-yl)propanoic acid
- 3-(4-Hydroxyphenyl)amino propanoic acid
Comparison: 3-Amino-2-(oxan-4-yl)propanoic acid is unique due to the specific positioning of the amino and oxan-4-yl groups, which confer distinct chemical and biological properties. Compared to 2-Amino-3-(oxan-4-yl)propanoic acid, it has different reactivity and binding characteristics. The presence of the oxan-4-yl group differentiates it from other amino acid derivatives, providing unique interactions in biological systems .
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-amino-2-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c9-5-7(8(10)11)6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11) |
InChI Key |
FAUKUPABWCXQGO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13303196.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13303199.png)
amine](/img/structure/B13303201.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine](/img/structure/B13303206.png)
![2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13303210.png)

![1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13303216.png)

amine](/img/structure/B13303233.png)
![6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B13303247.png)


